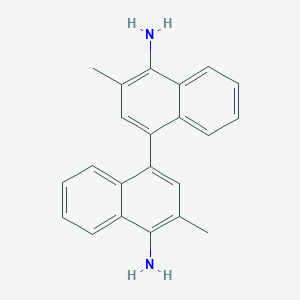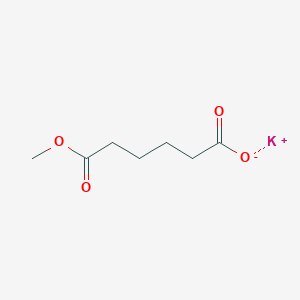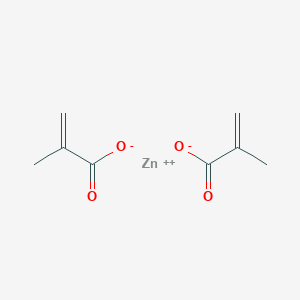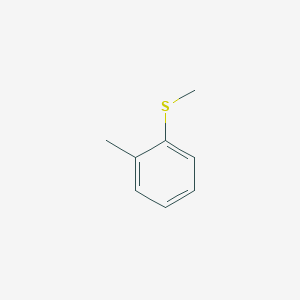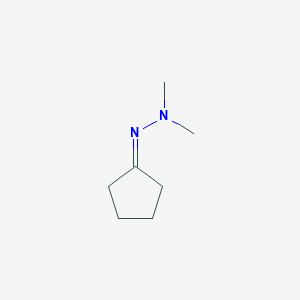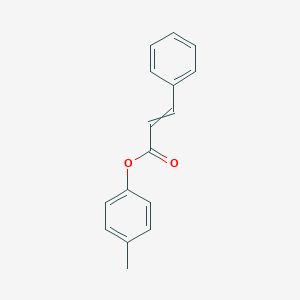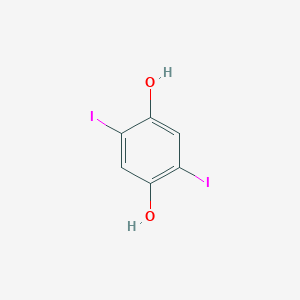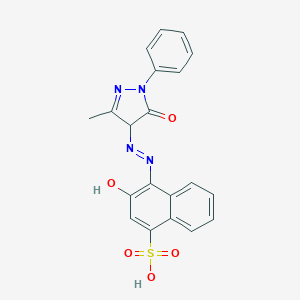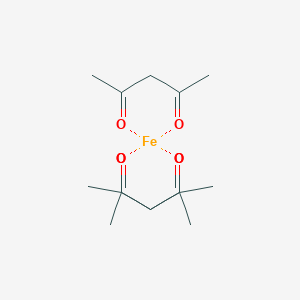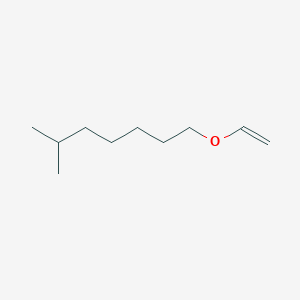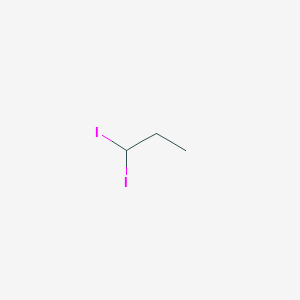
1,1-Diiodopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diiodopropane is a chemical compound that is used in various scientific research applications. It is a colorless liquid that has a molecular formula of C3H6I2 and a molecular weight of 305.89 g/mol. The compound is primarily used as a reagent in organic synthesis and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,1-Diiodopropane is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it can transfer an alkyl group to a nucleophile. This property makes it useful in organic synthesis.
Effets Biochimiques Et Physiologiques
1,1-Diiodopropane has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. The compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,1-Diiodopropane in lab experiments is its ability to act as an alkylating agent. This property makes it useful in the synthesis of various organic compounds. However, the compound is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety measures when working with 1,1-Diiodopropane.
Orientations Futures
There are several future directions for the research of 1,1-Diiodopropane. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of its potential as an anti-cancer agent. Further studies are needed to better understand the mechanism of action of 1,1-Diiodopropane and its potential applications in various fields.
Conclusion:
In conclusion, 1,1-Diiodopropane is a chemical compound that has several scientific research applications. It is primarily used as a reagent in organic synthesis and has been found to have several biochemical and physiological effects. The compound is highly reactive and can be hazardous if not handled properly. Further research is needed to better understand the mechanism of action of 1,1-Diiodopropane and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,1-Diiodopropane can be achieved through the reaction of 1,3-dichloropropane with sodium iodide in the presence of acetone. The reaction results in the formation of 1,1-Diiodopropane and sodium chloride. The purity of the compound can be improved through distillation or recrystallization.
Applications De Recherche Scientifique
1,1-Diiodopropane is primarily used as a reagent in organic synthesis. It is commonly used in the preparation of various organic compounds, such as alkenes and alkynes. The compound is also used in the synthesis of various bioactive molecules, including steroids and antibiotics.
Propriétés
Numéro CAS |
10250-52-9 |
|---|---|
Nom du produit |
1,1-Diiodopropane |
Formule moléculaire |
C3H6I2 |
Poids moléculaire |
295.89 g/mol |
Nom IUPAC |
1,1-diiodopropane |
InChI |
InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |
Clé InChI |
GELJRMXFVDEVLN-UHFFFAOYSA-N |
SMILES |
CCC(I)I |
SMILES canonique |
CCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



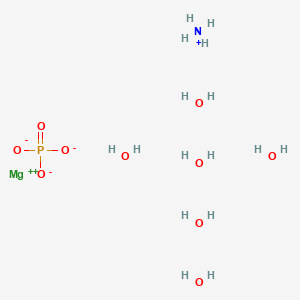
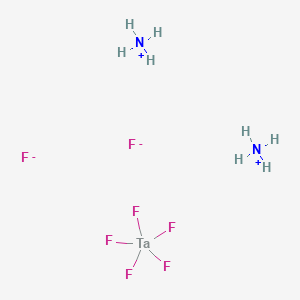
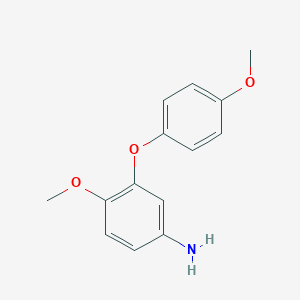
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
